molecular formula C15H13NO4 B12572251 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one CAS No. 634606-85-2

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B12572251
CAS No.: 634606-85-2
M. Wt: 271.27 g/mol
InChI Key: JHRQCOFXNARIDO-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of 3-oxo-3-(2-nitrophenyl)-1-phenylpropan-1-one or 3-carboxy-3-(2-nitrophenyl)-1-phenylpropan-1-one.

    Reduction: Formation of 3-Hydroxy-3-(2-aminophenyl)-1-phenylpropan-1-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Key Reactions:

  • Aldol Reactions: The compound can participate in aldol reactions, which are fundamental in forming carbon-carbon bonds. This reaction is crucial for constructing larger organic molecules and can be catalyzed by different agents to optimize yields .
  • Enantioselective Synthesis: It has been used in asymmetric synthesis processes, where specific catalysts help produce enantiomerically enriched products. For instance, biocatalysts such as yeast strains have shown efficacy in the stereoselective reduction of similar hydroxy ketones .

Pharmaceutical Applications

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has potential pharmaceutical applications due to its bioactive properties. Research indicates that compounds with similar structures can act as pharmacological agents.

Potential Uses:

  • Antioxidant Activity: Some studies suggest that derivatives of hydroxy ketones may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Metal Chelation: The compound may also function as a chelator for metal ions, which is significant in treating conditions related to metal toxicity. Compounds that can form stable complexes with metals like iron are particularly valuable in clinical settings .

Catalysis

The compound's ability to act as a catalyst or catalyst precursor is another area of interest. Its structural features allow it to facilitate various chemical reactions effectively.

Catalytic Applications:

  • Transition Metal Catalysis: It has been explored as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity .
  • Biocatalysis: In biocatalytic processes, this compound serves as a substrate for enzymatic reactions, showcasing the potential for green chemistry applications where enzymes replace traditional chemical catalysts .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
Organic SynthesisDemonstrated high yields in aldol reactions under mild conditions.
BiocatalysisAchieved up to 97% enantiomeric excess using Rhodotorula rubra for hydroxy ketone reduction.
Pharmaceutical ChemistryHighlighted the compound's potential as a metal chelator with therapeutic implications for iron overload conditions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with the nitro group in the para position.

    3-Hydroxy-3-(2-chlorophenyl)-1-phenylpropan-1-one: Similar structure but with a chloro group instead of a nitro group.

    3-Hydroxy-3-(2-methylphenyl)-1-phenylpropan-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and biological activity. The combination of the hydroxyl, nitrophenyl, and phenyl groups also provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

Antimicrobial Activity

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has shown promising antimicrobial properties, particularly against certain strains of bacteria and fungi. The compound's nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.

Case Study: Antibacterial Efficacy

A study conducted on various gram-positive and gram-negative bacteria revealed that this compound exhibited moderate to strong inhibitory effects. The minimum inhibitory concentrations (MIC) were determined using the broth microdilution method:

Bacterial StrainMIC (μg/mL)
S. aureus12.5
E. coli25.0
P. aeruginosa50.0

The compound showed particular efficacy against S. aureus, suggesting potential applications in treating staphylococcal infections.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory pathways.

The compound's anti-inflammatory activity is believed to be mediated through:

  • Inhibition of pro-inflammatory cytokine production
  • Reduction of nitric oxide synthase (NOS) activity
  • Modulation of NF-κB signaling pathway

A study using human umbilical vein endothelial cells (HUVECs) demonstrated that the compound significantly reduced A23187-dependent NO production, suggesting its potential to modulate endothelial nitric oxide synthase (eNOS) activity .

Anticancer Potential

This compound has shown promising anticancer activity in preliminary studies. The compound's ability to interact with various molecular targets through its functional groups contributes to its potential anticancer effects.

Structure-Activity Relationship

The anticancer activity of the compound is influenced by its structural features:

  • The hydroxy group can form hydrogen bonds with enzymes and receptors
  • The nitro group may undergo reduction, leading to the formation of reactive species
  • The aromatic rings can participate in π-π interactions with biological targets

In Vitro Studies

Cytotoxicity assays were performed on various cancer cell lines to evaluate the anticancer potential of this compound:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)15.3
HepG2 (Liver)18.7
HeLa (Cervical)22.1

The compound showed moderate cytotoxicity against these cancer cell lines, with the most pronounced effect observed in breast cancer cells (MCF-7).

Enzyme Inhibition

This compound has demonstrated the ability to inhibit various enzymes, which may contribute to its diverse biological activities.

Carbonic Anhydrase Inhibition

Studies have shown that the compound exhibits carbonic anhydrase (CA) inhibitory activity. When compared to the reference drug acetazolamide, a typical sulfonamide inhibitor, this compound showed promising results .

Kinase Inhibition

The compound has also shown potential as a kinase inhibitor, particularly against receptor tyrosine kinases. This activity may contribute to its anticancer properties by modulating cell signaling pathways involved in cancer progression .

Properties

CAS No.

634606-85-2

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H13NO4/c17-14(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-13(12)16(19)20/h1-9,15,18H,10H2

InChI Key

JHRQCOFXNARIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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